1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene
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Overview
Description
1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene is an organic compound that features a bromine atom, a cyclobutoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as cyclobutane, to introduce the bromine atom. This is followed by the introduction of the fluorine atom through a halogen exchange reaction. The cyclobutoxy group is then attached via an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of other functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce phenols or ketones.
Scientific Research Applications
1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The cyclobutoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Bromocyclohexane: Similar in having a bromine atom attached to a cycloalkane ring.
1-Bromocyclohexene: Features a bromine atom attached to a cyclohexene ring.
2-Bromo-1-cyclopropylethanone: Contains a bromine atom and a cyclopropyl group.
Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-2-fluorobenzene is unique due to the presence of both a bromine and a fluorine atom on the benzene ring, along with a cyclobutoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14BrFO |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclobutyloxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-8-12(15-9-4-3-5-9)10-6-1-2-7-11(10)14/h1-2,6-7,9,12H,3-5,8H2 |
InChI Key |
YKNSILXGFCSXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(CBr)C2=CC=CC=C2F |
Origin of Product |
United States |
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